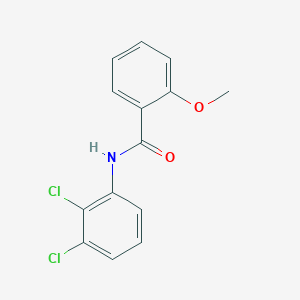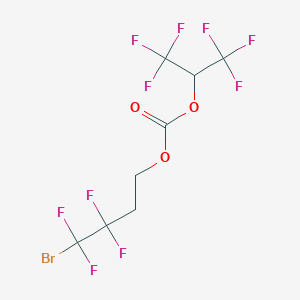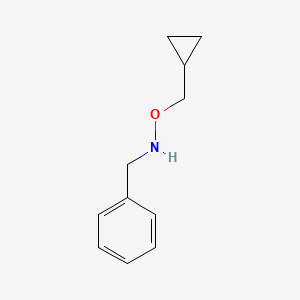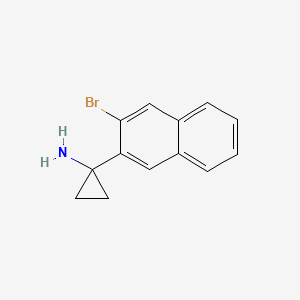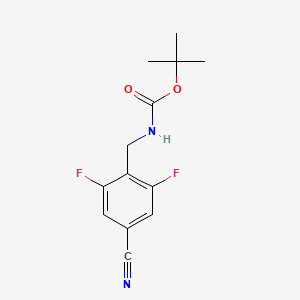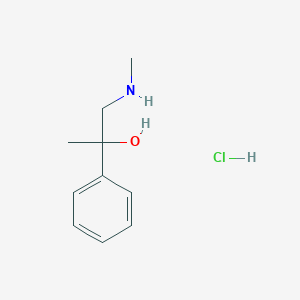
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride, also known as ephedrine hydrochloride, is a sympathomimetic amine commonly used in medicine as a decongestant and bronchodilator. It is a white, crystalline powder that is soluble in water and alcohol. This compound is structurally similar to adrenaline and acts on the adrenergic receptors in the body, leading to various physiological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride typically involves the following steps:
Mannich Reaction: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are reacted in an alcohol solvent at 60-100°C to form 3-methylamino-1-phenylpropanol hydrochloride.
Reduction: The intermediate is then reduced using a catalytic hydrogenation process with Raney nickel as the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted amines or alcohols.
科学的研究の応用
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its effects on adrenergic receptors and its role in neurotransmitter release.
Medicine: Used in the treatment of nasal congestion, asthma, and hypotension. It is also studied for its potential use in weight loss and performance enhancement.
Industry: Employed in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
作用機序
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride exerts its effects by acting as an agonist on alpha and beta-adrenergic receptors. This leads to the release of norepinephrine and the activation of the sympathetic nervous system. The compound increases heart rate, bronchodilation, and vasoconstriction, which are beneficial in treating conditions like asthma and nasal congestion .
類似化合物との比較
Pseudoephedrine: Similar in structure and function but with different pharmacokinetics and side effects.
Methamphetamine: Shares a similar structure but has a higher potential for abuse and different therapeutic uses.
Phenylephrine: Another sympathomimetic amine used as a decongestant but with a different mechanism of action.
Uniqueness: 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride is unique due to its balanced action on both alpha and beta-adrenergic receptors, making it effective for a wide range of therapeutic applications. Its structural similarity to natural neurotransmitters like adrenaline allows it to mimic their effects efficiently.
特性
分子式 |
C10H16ClNO |
|---|---|
分子量 |
201.69 g/mol |
IUPAC名 |
1-(methylamino)-2-phenylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(12,8-11-2)9-6-4-3-5-7-9;/h3-7,11-12H,8H2,1-2H3;1H |
InChIキー |
MUCDVGXAHUONDE-UHFFFAOYSA-N |
正規SMILES |
CC(CNC)(C1=CC=CC=C1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)
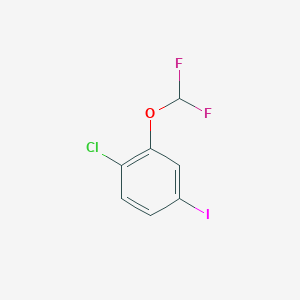
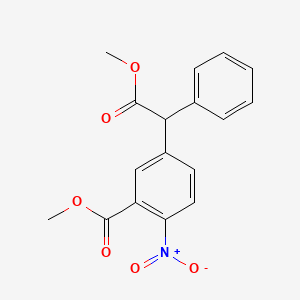
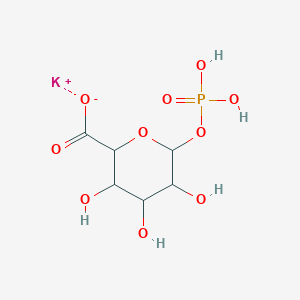
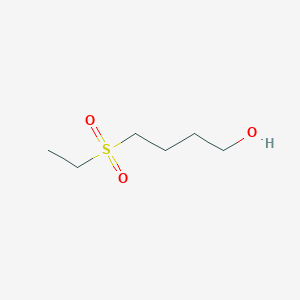
![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)

![4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol](/img/structure/B12086521.png)
